molecular formula C19H18BrN3O3S2 B2540122 N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922101-23-3

N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2540122
CAS No.: 922101-23-3
M. Wt: 480.4
InChI Key: XLHRYKIALXYGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18BrN3O3S2 and its molecular weight is 480.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant body of research on compounds structurally related to N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has focused on their synthesis and evaluation as antimicrobial agents. For instance, studies have demonstrated the synthesis of novel sulfonamide derivatives showing promising antimicrobial activity, indicating the potential of these compounds in combating microbial infections (Fahim & Ismael, 2019). Similarly, research on thiazole and oxazole derivatives has revealed their potential as antimicrobial agents, further supporting the utility of these compounds in pharmaceutical applications (Krauze et al., 2007).

Enzyme Inhibition and Potential Therapeutic Applications

Another area of application for these compounds is in enzyme inhibition, which is a crucial mechanism in developing drugs for various diseases. Studies have found that certain derivatives exhibit inhibitory activities against enzymes such as α-glucosidase and acetylcholinesterase, suggesting their potential use in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019). Furthermore, research into thiazolylsulfonamides has explored their role as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, highlighting the broad therapeutic potential of these compounds (Carta et al., 2017).

Molecular Studies and Drug Development

Molecular studies and computational analyses have provided insights into the reactivity and stability of these compounds, guiding their development as therapeutic agents. For example, research on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has examined the metabolic stability of these compounds, contributing to the optimization of their therapeutic properties (Stec et al., 2011). Additionally, computational calculations and molecular docking studies have been employed to evaluate the antimalarial and antiviral potentials of sulfonamide derivatives, opening new avenues for the treatment of infectious diseases (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3S2/c1-12-3-6-16(7-4-12)28(25,26)23-19-22-15(11-27-19)10-18(24)21-14-5-8-17(20)13(2)9-14/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHRYKIALXYGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.